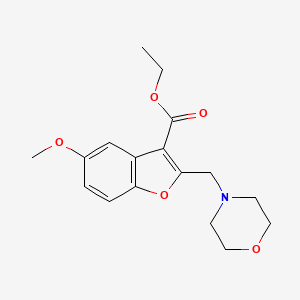

Ethyl 5-methoxy-2-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate

Description

Properties

Molecular Formula |

C17H21NO5 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

ethyl 5-methoxy-2-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C17H21NO5/c1-3-22-17(19)16-13-10-12(20-2)4-5-14(13)23-15(16)11-18-6-8-21-9-7-18/h4-5,10H,3,6-9,11H2,1-2H3 |

InChI Key |

BVCZCUNFEILSMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CN3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxy-2-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base such as sodium carbonate.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

Attachment of the Morpholin-4-ylmethyl Group: This step involves the reaction of the benzofuran derivative with morpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-methoxy-2-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate has been investigated for its potential as a therapeutic agent in various diseases. Its applications include:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action may involve the modulation of apoptosis pathways and cell cycle arrest, making it a candidate for further development in cancer therapy .

- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens. Research indicates it may inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting its utility in treating infections .

Biological Research

The compound is also studied for its interactions with biological targets:

- Enzyme Modulation : this compound may interact with specific enzymes or receptors, influencing their activity and potentially leading to therapeutic effects .

Material Science

In addition to its biological applications, this compound can serve as a building block for synthesizing more complex molecules in material science:

- Synthesis of Derivatives : It can be utilized to create various derivatives with enhanced properties for industrial applications. For example, modifications can lead to new materials with specific chemical or physical characteristics .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on HepG2 liver cancer cells demonstrated significant apoptosis induction. The compound was found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to enhanced cell death in treated cells.

Case Study 2: Antimicrobial Effects

Research evaluating the antimicrobial properties of this compound revealed effective inhibition against Staphylococcus aureus. The study highlighted its potential as a novel therapeutic agent for bacterial infections, particularly in resistant strains.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-2-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Research Findings and Implications

- Solubility and Bioavailability : The target compound’s morpholinylmethyl and methoxy groups strike a balance between solubility and lipophilicity, making it more drug-like than analogs with phenyl () or nitro groups ().

- Metabolic Stability : The absence of hydrolytically labile groups (e.g., acetyloxy in ) or reactive halogens (e.g., Br in ) suggests improved metabolic stability for the target compound.

- Biological Activity : While specific activity data are unavailable in the provided evidence, structural analogs with morpholine moieties (e.g., ) are frequently explored in kinase or protease inhibition due to their polar interactions.

Biological Activity

Ethyl 5-methoxy-2-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 319.4 g/mol. This compound features a benzofuran core with a methoxy group and a morpholin-4-ylmethyl side chain, making it a subject of interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Research indicates that this compound may interact with various biological targets, modulating enzyme activity or receptor binding. These interactions are crucial for understanding its therapeutic potential, particularly in treating diseases where such mechanisms are beneficial .

Pharmacological Properties

The compound has been studied for several pharmacological activities:

Structure-Activity Relationship (SAR)

The structure of this compound allows it to exhibit diverse biological activities. The presence of the morpholine ring is believed to enhance receptor binding affinity, which could lead to improved therapeutic effects compared to other related compounds .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it's useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-hydroxy-2-methyl-naphtho[1,2-b]furan | Naphthofuran core | Hydroxy group enhances solubility |

| Benzofuran derivatives with nitrogen heterocycles | Benzofuran core with various nitrogen-containing rings | Diverse biological activities due to different substituents |

| Morpholine-substituted benzofurans | Benzofuran core with morpholine groups | Potential for enhanced receptor binding affinity |

These comparisons highlight the unique structural features that may contribute to the distinct biological properties and applications of this compound .

Case Studies and Research Findings

While specific case studies on this compound remain limited, research on related benzofuran derivatives provides insights into its potential applications:

- Antimicrobial Studies : A study evaluated various benzofuran derivatives against Staphylococcus aureus and Escherichia coli, revealing promising antibacterial activity. The MIC (Minimum Inhibitory Concentration) values were significantly lower than those of conventional antibiotics, suggesting potential for new therapeutic agents .

- Pharmacokinetic Properties : Investigations into the pharmacokinetics of similar compounds indicate favorable absorption and distribution characteristics, which could also apply to this compound .

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 5-methoxy-2-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate?

- Methodological Answer : Synthesis optimization requires:

- Reagent selection : Use morpholine-4-ylmethyl chloride for introducing the morpholine moiety, and benzoyl chloride derivatives for esterification .

- Solvent and temperature : Dichloromethane or toluene under reflux (80–110°C) ensures efficient reaction kinetics .

- Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization to achieve >95% purity .

- Yield monitoring : Adjust reaction time (typically 12–24 hrs) and stoichiometric ratios (e.g., 1.2:1 molar ratio of morpholine derivative to benzofuran precursor) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C5, morpholinylmethyl at C2) .

- X-ray crystallography : Use SHELXTL or SHELXL for structure refinement. Hydrogen atoms are modeled using riding coordinates, with anisotropic displacement parameters for non-H atoms .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected at m/z ~375) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond-length outliers) be resolved for this compound?

- Methodological Answer :

- Refinement tools : Use SHELXL with restraints for geometrically strained regions (e.g., morpholine ring puckering). Validate with PLATON’s ADDSYM to check for missed symmetry .

- Cross-validation : Compare X-ray data with DFT-optimized geometries (B3LYP/6-31G* basis set) to identify systematic errors .

- Data deposition : Cross-reference with Cambridge Structural Database (CSD) entries for similar benzofuran derivatives to assess bond-length deviations .

Q. What strategies are effective for analyzing the conformational flexibility of the morpholinylmethyl group?

- Methodological Answer :

- Puckering analysis : Apply Cremer-Pople parameters to quantify morpholine ring puckering (e.g., amplitude q and phase angle θ) .

- Dynamic studies : Variable-temperature NMR (VT-NMR) to observe ring-flipping kinetics. DFT-based molecular dynamics simulations (e.g., 300–400 K trajectories) predict low-energy conformers .

- Steric effects : Overlay crystallographic data with docking studies to assess interactions with biological targets (e.g., enzyme active sites) .

Q. How can conflicting biological activity data (e.g., inconsistent IC₅₀ values) be addressed in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Metabolite profiling : Use in vitro metabolomics (LC-HRMS) to identify active metabolites or degradation products that may influence bioactivity .

- Assay standardization : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) with positive controls (e.g., known kinase inhibitors) .

- Data normalization : Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., solvent effects, cell-line variability) .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Refinement (Example)

| Parameter | Value/Description | Reference |

|---|---|---|

| Space group | P2₁2₁2₁ | |

| R₁ factor | <0.05 (for I > 2σ(I)) | |

| Morpholine ring puckering (q, θ) | q = 0.25 Å, θ = 120° |

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| De-esterified derivative | Hydrolysis under acidic conditions | Use anhydrous solvents, inert atmosphere |

| Morpholine ring-opening | Excess HCl during workup | Neutralize with NaHCO₃ before extraction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.